molecular formula C9H10BrNO3 B032463 3-Bromo-L-tyrosine CAS No. 38739-13-8

3-Bromo-L-tyrosine

Cat. No. B032463
CAS RN: 38739-13-8
M. Wt: 260.08 g/mol
InChI Key: HGWOSUKIFQMEIF-ZETCQYMHSA-N
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Description

3-Bromo-L-tyrosine is an analog of the amino acid tyrosine, characterized by the presence of a bromine atom. It has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

  • Koga, Juang, and Yamada (1978) described a stereochemical study involving the deaminative bromination of 3, 5-dichloro-L-tyrosine, which is closely related to the synthesis of 3-Bromo-L-tyrosine, demonstrating the involvement of neighboring group participation in the bromination process (Koga, Juang, & Yamada, 1978).
  • Stewart et al. (2004) reported a direct synthesis method for 3,5-Dibromo-O-methyl-L-tyrosine, which is similar to 3-Bromo-L-tyrosine, using bromine in aqueous hydrochloric acid (Stewart et al., 2004).

Molecular Structure Analysis

  • Frey, Koetzle, Lehmann, and Hamilton (1973) conducted a neutron diffraction structure determination of L-tyrosine and its hydrochloride, providing insights into the molecular structure of tyrosine derivatives, which would be relevant for understanding the structure of 3-Bromo-L-tyrosine (Frey et al., 1973).

Chemical Reactions and Properties

  • Hasegawa and Shinohara (1998) synthesized 2,6-dibromo-L-tyrosine, a compound similar to 3-Bromo-L-tyrosine, and studied its chemical reactions, including enantioselective hydrolysis (Hasegawa & Shinohara, 1998).
  • Wu, Chen, D'avignon, and Hazen (1999) explored the formation of 3-bromotyrosine and 3,5-dibromotyrosine during protein oxidation by eosinophil peroxidase, which provides insight into the bromination reactions of tyrosine derivatives (Wu et al., 1999).

Physical Properties Analysis

  • The physical properties of 3-Bromo-L-tyrosine can be inferred from studies on L-tyrosine and its derivatives. For example, the neutron diffraction study by Frey et al. (1973) provides a basis for understanding the crystalline structure and bonding in tyrosine-related compounds (Frey et al., 1973).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, can be inferred from the synthesis and reaction studies. For instance, the study by Hasegawa and Shinohara (1998) on the synthesis of 2,6-dibromo-L-tyrosine provides insights into the chemical behavior of brominated tyrosine compounds (Hasegawa & Shinohara, 1998).

Scientific Research Applications

  • Enhancing L-tyrosine Production : It is used to enhance the production of L-tyrosine and its derivatives in plants and synthetic biology platforms (Schenck & Maeda, 2018).

  • Structural Biology Research : In structural biology, it aids in determining the conformational angles of proteins and nucleic acid components (Frey et al., 1973).

  • Biomarker in Urine Analysis : It's a noninvasive biomarker for protein tyrosine nitration and bromination in vivo, detectable in human urine (Chen & Chiu, 2008).

  • Marker for Tissue Injury : 3-Bromo-L-tyrosine is a marker for eosinophil-dependent tissue injury in vivo, indicating protein oxidation by eosinophil peroxidase (Wu et al., 1999).

  • Effect on Tyrosine Hydroxylase Activity : Acute treatment with this compound reduces tyrosine hydroxylase activity in certain neurons, potentially through protein dephosphorylation (Arbogast & Voogt, 1995).

  • Applications in Various Industries : L-tyrosine, including its derivatives, finds applications in the food, pharmaceutical, cosmetic, and chemical industries (Chávez-Béjar et al., 2012).

  • Microbial Production : Recombinant strains can be used for the microbial production of L-tyrosine directly from glucose (Xu et al., 2020).

  • Participation in Metabolic Pathways : It is involved in the biosynthesis of certain compounds in marine red algae, indicating a role in specific metabolic pathways (Manley & Chapman, 1979).

  • Potential as a Tumor Tracer : It shows potential as a tumor tracer due to its favorable uptake and retention mechanism for diagnosis (Mertens et al., 2001).

  • Presence in Blood Serum : 3-Bromo-L-tyrosine has been identified in blood serum, suggesting its physiological relevance (Firnau & Fritze, 1973).

Safety And Hazards

3-Bromo-L-tyrosine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, spray, vapors, and to wash hands, forearms, and face thoroughly after handling .

Future Directions

3-Bromo-L-tyrosine serves as the basic structural element for an important class of marine bromotyrosine alkaloids, with potent antimicrobial, antitumor, and antimalarial activities . It has potential applications in various fields, including the development of new labeling reagents with improved properties such as increased specificity and reduced toxicity . It is hoped that this method will become an integral part of the field of enzyme engineering in the future .

properties

IUPAC Name

(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWOSUKIFQMEIF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-L-tyrosine

CAS RN

38739-13-8
Record name (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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